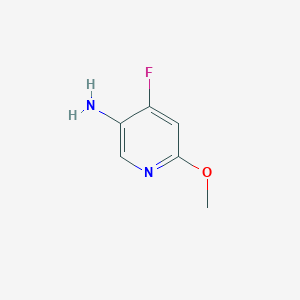

4-Fluoro-6-methoxypyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-6-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONBSBFWSVTVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Fluoro 6 Methoxypyridin 3 Amine

Established Synthetic Routes to 4-Fluoro-6-methoxypyridin-3-amine

Established routes to this compound typically rely on a building-block approach, starting with a pre-functionalized pyridine (B92270) ring and introducing the required substituents in a stepwise manner. These methods often leverage classical substitution reactions on readily available pyridine precursors.

A common and established strategy involves the sequential functionalization of a di-halogenated pyridine precursor. One such plausible route begins with a compound like 2,6-dihalopyridin-3-amine. A key example from the literature demonstrates a similar transformation, which can be adapted for the target molecule.

The synthesis of the related compound, 6-bromo-2-methoxypyridin-3-amine, is achieved through the nucleophilic aromatic substitution of 2,6-dibromopyridin-3-amine with sodium methoxide (B1231860). nih.gov This reaction showcases the selective replacement of a halogen atom with a methoxy (B1213986) group.

A potential established synthetic sequence could be:

Selective Methoxylation: Starting with a precursor such as 2,4-difluoro-6-chloropyridine or a similar halogenated pyridine, the first key step is the regioselective introduction of the methoxy group. The reaction of a dihalopyridine with a methoxide source, like sodium methoxide (NaOMe) in a suitable solvent, typically results in the substitution of the most activated halogen. The position of substitution is dictated by the electronic effects of the existing ring substituents and the nitrogen atom. For instance, in the synthesis of 6-bromo-2-methoxy-3-aminopyridine, the methoxide preferentially displaces the bromine at the 2-position of 2,6-dibromo-3-aminopyridine. nih.gov

Fluorination: If the precursor does not already contain the fluoro group at the 4-position, a subsequent step would involve its introduction. This is often accomplished via a nucleophilic aromatic substitution (SNAr) reaction, replacing a suitable leaving group (e.g., chloro, bromo, or nitro) with a fluoride (B91410) ion from a source such as potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF).

Amination: The final step is the introduction of the amino group at the 3-position. If the starting material was not already a 3-aminopyridine (B143674) derivative, this could be achieved by reduction of a nitro group (NO₂) or through other amination methods.

A patent for a more complex molecule containing the desired moiety mentions the use of 4-bromo-2-fluoro-6-methoxy-pyridine as a key intermediate, which supports the concept of building the final compound from a pre-functionalized pyridine core. google.com

The efficiency of these established routes is highly dependent on the optimization of reaction conditions for each step. Key parameters that are frequently fine-tuned include the choice of solvent, base, temperature, and reaction time.

For the crucial methoxylation step, as described in the synthesis of 6-bromo-2-methoxypyridin-3-amine, specific conditions were employed to maximize yield and selectivity. nih.gov The table below summarizes typical reaction parameters for such nucleophilic aromatic substitution reactions.

| Parameter | Condition | Rationale / Notes |

| Nucleophile | Sodium Methoxide (NaOMe) | A strong and common source for the methoxy group. |

| Solvent | 1,4-Dioxane | An aprotic polar solvent that can solvate the cation and facilitate the SNAr reaction. nih.gov Other solvents like DMSO or DMF are also common. walisongo.ac.id |

| Temperature | 100 °C | Elevated temperatures are often required to overcome the activation energy for breaking the carbon-halogen bond on the aromatic ring. nih.gov |

| Reaction Time | 18 hours | Sufficient time to ensure the reaction proceeds to completion. nih.gov |

Optimization involves balancing reaction rate and selectivity. For instance, while higher temperatures can accelerate the reaction, they may also lead to the formation of undesired side products through the substitution of other halogens or rearrangement. The choice of base and solvent system is critical for ensuring the solubility of reagents and stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction. libretexts.org

Novel and Emerging Synthetic Approaches for this compound

While established routes are reliable, research continues to focus on developing more efficient, versatile, and milder synthetic methods. These emerging approaches often utilize modern catalytic systems and a deeper understanding of reaction mechanisms to achieve the desired transformations.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful alternative for the synthesis of functionalized pyridines.

A potential strategy for synthesizing this compound could involve a Buchwald-Hartwig amination reaction. researchgate.net This approach would introduce the primary amino group at the C-3 position in a late-stage functionalization step.

Hypothetical Buchwald-Hartwig Amination Route:

Precursor Synthesis: A pyridine core bearing the fluoro and methoxy groups, along with a halogen at the 3-position (e.g., 3-bromo-4-fluoro-6-methoxypyridine), would be required.

Cross-Coupling: This precursor would then be coupled with an ammonia (B1221849) surrogate, such as benzophenone (B1666685) imine, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Deprotection: The resulting imine is then hydrolyzed under acidic conditions to reveal the primary amine, yielding the final product. researchgate.net

This methodology is advantageous as it often proceeds under milder conditions than traditional methods and is tolerant of a wide range of functional groups. nih.gov

| Reaction Component | Example | Purpose |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium source for the catalytic cycle. |

| Ligand | BINAP, Xantphos, or other phosphine ligands | Stabilizes the palladium center and facilitates reductive elimination. |

| Base | NaOt-Bu or Cs₂CO₃ | Activates the amine or ammonia surrogate. |

| Ammonia Surrogate | Benzophenone Imine | Serves as a practical equivalent of ammonia for direct primary aniline (B41778) synthesis. researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of fluoropyridine synthesis. The reaction typically involves the displacement of a leaving group (like -Cl, -Br, or -NO₂) from an electron-deficient aromatic ring by a nucleophile. libretexts.org

The synthesis of fluoropyridines presents a challenge because the pyridine ring itself is electron-rich, which disfavors nucleophilic attack. nih.gov To facilitate the reaction, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group. libretexts.org The pyridine nitrogen atom itself acts as an EWG, activating the C-2 and C-4 positions.

A novel strategy to enhance reactivity, particularly for fluorination at otherwise unreactive positions like C-3 or C-5, involves the temporary oxidation of the pyridine nitrogen to an N-oxide. nih.gov The N-oxide group is a very strong activating group, significantly increasing the electrophilicity of the pyridine ring.

SNAr Strategy using an N-oxide:

Oxidation: A substituted pyridine precursor is oxidized to the corresponding pyridine N-oxide.

Fluorination: The N-oxide is then subjected to fluorination with a nucleophilic fluoride source (e.g., TBAF). This step proceeds much more readily than on the corresponding non-oxidized pyridine. For example, 3-bromo-4-nitropyridine (B1272033) N-oxide can be fluorinated to 3-fluoro-4-nitropyridine (B80604) N-oxide in minutes at room temperature. nih.gov

Reduction: The N-oxide is subsequently reduced back to the pyridine, leaving the newly installed fluorine atom intact.

This approach highlights how manipulating the electronic properties of the pyridine ring can open up new pathways for synthesizing complex fluoropyridines. nih.gov

Achieving the precise substitution pattern of this compound requires exquisite control over both chemo- and regioselectivity. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity refers to the control of the position of the reaction.

In the context of established routes, the regioselective methoxylation of a dihalopyridine is a key example. The reaction of 2,6-dibromopyridin-3-amine with sodium methoxide results in substitution at the C-6 position, demonstrating the directing effects of the existing amino group and the pyridine nitrogen. nih.gov

Modern synthetic methods aim to enhance this control. For instance, directed ortho-metalation (DoM) can be used to functionalize a specific position adjacent to a directing group. A methoxy or protected amino group on the pyridine ring could potentially be used to direct lithiation or borylation to an adjacent carbon, which could then be trapped with an electrophilic fluorinating agent.

The inherent electronic properties of the substituents play a crucial role:

Methoxy Group (-OCH₃): An electron-donating group that activates the ring towards electrophilic substitution but can also direct ortho-metalation.

Fluoro Group (-F): An electron-withdrawing group via induction, which deactivates the ring but can also participate in SNAr reactions as a leaving group under certain conditions. nih.gov

Amino Group (-NH₂): A strong electron-donating group that is also a powerful directing group for electrophilic substitution.

By carefully choosing the sequence of reactions and the nature of the reagents, chemists can navigate the complex interplay of these electronic effects to selectively build the target molecule.

Asymmetric Synthesis and Enantioselective Derivatization of this compound Analogs

While specific literature on the asymmetric synthesis of this compound is not extensively available, the principles of asymmetric synthesis can be applied to its analogs, particularly those where chirality is introduced to the pyridine core or its substituents. The development of chiral aminopyridines is of significant interest due to their potential as chiral ligands and organocatalysts.

One established strategy for creating chiral piperidines, which can be precursors or structural relatives to pyridines, involves the use of chiral auxiliaries. For instance, oxazolidine-substituted pyridines can be hydrogenated in a diastereoselective manner. Subsequent in-situ cleavage of the auxiliary and reduction of the imine intermediate can yield enantioenriched piperidines. nih.gov This approach highlights a pathway to chiral saturated heterocycles that could potentially be aromatized to form chiral pyridine derivatives.

Another powerful technique is the use of chiral catalysts in reactions that create stereocenters. For example, the asymmetric hydrogenation of fluorinated isoquinolines has been achieved using iridium catalysts with chiral ligands, yielding chiral N-heterocycles with a C-F stereogenic center. nih.gov This methodology could conceptually be adapted for the asymmetric reduction of a suitably functionalized pyridine precursor to generate chiral analogs of this compound.

Furthermore, organocatalysis offers a metal-free approach to enantioselective synthesis. Chiral phosphoric acids, for instance, have been successfully employed in the enantioselective intramolecular aza-Michael reaction of conjugated amides to produce fluorinated indolizidinone derivatives with high enantioselectivity. acs.org Such strategies, which rely on the creation of a chiral environment by the catalyst, could be explored for the synthesis of chiral precursors to functionalized aminopyridines.

The table below summarizes some asymmetric strategies applicable to the synthesis of chiral pyridine and piperidine (B6355638) analogs.

| Catalytic System/Method | Substrate Type | Product Type | Key Features |

| Chiral Auxiliary (Oxazolidine) | Oxazolidine-substituted pyridine | Enantioenriched piperidine | Diastereoselective hydrogenation, in-situ auxiliary cleavage. nih.gov |

| Iridium-Chiral Ligand | Fluorinated Isoquinoline | Chiral N-heterocycle with C-F stereocenter | Asymmetric hydrogenation. nih.gov |

| Chiral Phosphoric Acid | Conjugated Amide | Fluorinated Indolizidinone | Enantioselective intramolecular aza-Michael reaction. acs.org |

These examples demonstrate the potential for creating a diverse range of chiral analogs of this compound by leveraging established asymmetric synthesis methodologies.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridine derivatives is a growing area of research, driven by the need for more sustainable and environmentally benign chemical processes. researchgate.netnih.gov These principles can be applied to the synthesis of this compound and its analogs to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key green chemistry strategies is the use of multicomponent reactions (MCRs) . MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which reduces the number of synthetic steps, solvent usage, and waste generation. researchgate.netnih.gov For instance, the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved through a three-component reaction of enaminones, malononitrile, and primary amines under solvent-free conditions. nih.gov This approach offers a more efficient and cleaner route to highly functionalized pyridines.

Microwave-assisted synthesis is another green technique that can significantly accelerate reaction times and improve yields. nih.govacs.org The synthesis of novel pyridine derivatives has been successfully carried out using microwave irradiation in ethanol, resulting in shorter reaction times (2-7 minutes) and higher yields (82-94%) compared to conventional heating. nih.gov This method could be applied to various steps in the synthesis of this compound, potentially leading to a more energy-efficient process.

The use of greener solvents and catalysts is also a fundamental aspect of sustainable synthesis. researchgate.netrasayanjournal.co.in Research has explored the use of environmentally friendly solvents and reusable catalysts, such as ionic liquids and heterogeneous catalysts, for pyridine synthesis. researchgate.net For example, a one-step synthesis of aminopyridine has been developed using sodium tungstate (B81510) as a catalyst in an aqueous sodium hypochlorite (B82951) solution, which is a more environmentally benign approach compared to traditional methods that use large amounts of strong acids. google.com

The table below outlines some green chemistry approaches applicable to pyridine synthesis.

| Green Chemistry Principle | Application in Pyridine Synthesis | Advantages |

| Multicomponent Reactions (MCRs) | One-pot synthesis of functionalized pyridines. researchgate.netnih.gov | Reduced synthetic steps, less waste, increased efficiency. |

| Microwave-Assisted Synthesis | Accelerated synthesis of pyridine derivatives. nih.govacs.org | Shorter reaction times, higher yields, energy efficiency. |

| Green Solvents and Catalysts | Use of aqueous media, ionic liquids, and reusable catalysts. researchgate.netrasayanjournal.co.ingoogle.com | Reduced use of hazardous solvents, catalyst recyclability, lower environmental impact. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Computational and Theoretical Investigations of 4 Fluoro 6 Methoxypyridin 3 Amine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to modern chemistry, offering insights that are often difficult or impossible to obtain through experimentation alone. For substituted pyridines like 4-Fluoro-6-methoxypyridin-3-amine, these methods elucidate the effects of fluoro, methoxy (B1213986), and amino groups on the electronic landscape of the aromatic ring. DFT methods, particularly with functionals like B3LYP, are commonly used for their balance of computational cost and accuracy in describing electron correlation. epstem.netnih.gov

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govscienceopen.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron to a higher energy state. nih.govscienceopen.com For aromatic systems, these orbitals are typically delocalized π-bonding and π*-antibonding orbitals. scienceopen.com In a study on a related Schiff base, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, DFT calculations at the B3LYP/6-31G+(d,p) level determined the HOMO and LUMO energy values to be -0.26751 eV and -0.18094 eV, respectively. nih.gov The resulting small energy gap of 0.08657 eV indicated high chemical reactivity and polarizability. nih.gov Similar analyses for this compound would reveal how the specific substitution pattern influences its electronic stability and reactivity profile.

Table 1: Example Frontier Molecular Orbital Data for a Related Schiff Base Compound Calculated using DFT/B3LYP/6-31G+(d,p) level of theory.

| Parameter | Energy (eV) |

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | 0.08657 |

| Source: nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. scienceopen.comresearchgate.net The MEP surface is color-coded, where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. researchgate.netyoutube.com

For aromatic amines and pyridine (B92270) derivatives, the most negative regions are typically localized around electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net Conversely, the positive potential sites are found around hydrogen atoms. nih.govresearchgate.net In a theoretical study of (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenol, the MEP map showed the most negative region localized on the oxygen atom, identifying it as a primary site for electrophilic interaction. scienceopen.com For this compound, one would expect negative potentials around the pyridine nitrogen, the fluorine atom, and the oxygen of the methoxy group, while the amine hydrogens would represent positive potential sites.

From HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. scienceopen.comscribd.com These descriptors provide a quantitative basis for the predictions made from MEP maps.

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. scienceopen.com |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. scienceopen.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. scienceopen.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates high reactivity. scienceopen.com |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. scienceopen.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity to accept electrons. scribd.com |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. scribd.com |

Substituted cyclic compounds often exist as an equilibrium of multiple conformers. Conformational analysis, performed using quantum chemical calculations, helps identify the most stable (lowest energy) three-dimensional structure of a molecule. This is crucial as the biological activity of a molecule is intimately linked to the specific conformation that binds to a receptor. nih.gov

For a molecule like this compound, key considerations would include the orientation of the methoxy group relative to the pyridine ring and the planarity of the amino group. In a detailed study on 3-fluoro-4-hydroxyprolines, DFT calculations were used alongside NMR spectroscopy to determine the preferred ring pucker. nih.gov The study found that fluorination significantly influenced the conformational preferences, inverting the typical pucker of the proline ring, which has profound implications for molecular recognition by proteins. nih.gov A similar analysis on this compound would clarify how the fluorine and methoxy substituents dictate its preferred shape.

Tautomerism, the migration of a proton, is another important consideration for aminopyridines. The amine group (-NH₂) can potentially tautomerize to an imine form (=NH). Theoretical calculations can determine the relative energies of these tautomers to predict which form is more stable and likely to be present under physiological conditions.

Molecular Docking and Dynamics Simulations with this compound Derivatives

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as a derivative of this compound, might interact with a protein target. These methods are central to structure-based drug design. nih.govd-nb.info Docking predicts the preferred binding orientation and affinity of a ligand to a receptor, while molecular dynamics simulates the time-dependent behavior of the protein-ligand complex, providing insights into its stability and the nature of the interactions.

Molecular docking simulations place a ligand into the binding site of a protein and score the different poses based on a scoring function that approximates the binding free energy. nih.gov A successful docking study identifies the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the protein-ligand complex. nih.gov

For example, in a study involving derivatives of N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, molecular docking was used to analyze interactions with bacterial proteins. nih.govsemanticscholar.org The results identified specific amino acid residues within the protein's active site that formed hydrogen bonds and hydrophobic interactions with the ligand, explaining its biological activity. nih.gov Similarly, docking studies with benzothieno[3,2-d]pyrimidine derivatives against the COX-2 enzyme confirmed that specific histidine and arginine residues were crucial for binding. nih.gov Such an analysis for a derivative of this compound would involve docking it into the active site of a relevant target protein to identify the key amino acid residues responsible for its binding and selectivity.

The scoring functions used in docking provide an estimate of the binding affinity (e.g., in kcal/mol), which helps in ranking potential drug candidates. nih.govnih.gov A lower binding energy value typically indicates a more favorable and stable interaction. nih.gov In the study of benzothieno[3,2-d]pyrimidine derivatives, docking results showed a strong correlation between the calculated binding energies and the experimentally observed biological activity. nih.gov

Recent advancements aim to improve the accuracy of binding affinity predictions by incorporating machine learning and more sophisticated simulation techniques. arxiv.orgbiorxiv.org Molecular dynamics simulations can further refine the docked pose and provide a more accurate calculation of binding free energies by sampling a range of conformations of the protein-ligand complex in a simulated physiological environment. This allows for a deeper understanding of the molecular recognition process, revealing how the ligand and protein adapt to each other upon binding.

Table 3: Example Molecular Docking Results for Benzothieno[3,2-d]pyrimidine Derivatives against COX-2

| Compound Derivative | Functional Group | Binding Energy (ΔG, kcal/mol) |

| 1 | Phenyl | -8.7 |

| 2 | 4-Methylphenyl | -8.8 |

| 4 | Antipyrine | -9.4 |

| 7 | 2-Hydroxyphenyl | -7.5 |

| 10 | 4-Nitrophenyl | -8.9 |

| Source: Adapted from nih.gov |

Theoretical Prediction of Spectroscopic Characteristics

The prediction of spectroscopic properties for molecules like this compound typically employs quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and effective method. nih.govresearchgate.net These calculations, often performed using software packages like Gaussian or ORCA, can provide detailed and accurate predictions of various spectra.

Theoretical calculations are instrumental in predicting the NMR chemical shifts, which are fundamental for the structural elucidation of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating NMR shielding tensors, from which the chemical shifts are derived.

For this compound, the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be calculated relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a suitable fluorine-containing standard for ¹⁹F. The accuracy of these predictions is highly dependent on the level of theory (functional) and the basis set used in the calculations. For fluorinated aromatic compounds, specific scaling factors may be applied to the calculated shifts to improve agreement with experimental values. nih.gov

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum would provide information about the chemical environment of the hydrogen atoms on the pyridine ring and the methoxy group. The predicted chemical shifts are influenced by the electronic effects of the fluorine, methoxy, and amino substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (on C2 or C5) | Value |

| H (on C2 or C5) | Value |

| H (in NH₂) | Value |

| H (in OCH₃) | Value |

Note: Specific values are dependent on the computational method and have not been reported in the literature.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts would reveal the electronic environment of each carbon atom in the pyridine ring and the methoxy group. The electronegative fluorine atom is expected to have a significant effect on the chemical shifts of the adjacent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | Value |

| C3 | Value |

| C4 | Value |

| C5 | Value |

| C6 | Value |

| C (in OCH₃) | Value |

Note: Specific values are dependent on the computational method and have not been reported in the literature.

Predicted ¹⁹F NMR Chemical Shifts

The ¹⁹F NMR chemical shift is a sensitive probe of the local electronic environment of the fluorine atom. Computational studies have shown that QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be effective in predicting ¹⁹F NMR chemical shifts in complex biological systems, and similar approaches can be applied to smaller molecules. nih.gov The prediction for this compound would provide a characteristic signal for the fluorine substituent.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| F (on C4) | Value |

Note: Specific values are dependent on the computational method and have not been reported in the literature.

Theoretical calculations of vibrational frequencies are crucial for interpreting experimental Infrared (IR) spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculations are typically performed at the same level of theory as the geometry optimization.

The predicted IR spectrum for this compound would show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as the N-H stretches of the amino group, C-O stretch of the methoxy group, C-F stretch, and various vibrations of the pyridine ring. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch (asymmetric) | Value |

| N-H stretch (symmetric) | Value |

| C-H stretch (aromatic) | Value |

| C-H stretch (methoxy) | Value |

| C=N stretch (ring) | Value |

| C=C stretch (ring) | Value |

| C-O stretch (methoxy) | Value |

| C-F stretch | Value |

Note: Specific values are dependent on the computational method and have not been reported in the literature.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the excitation energies and oscillator strengths, the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum can be predicted. These transitions typically involve the promotion of an electron from a lower energy molecular orbital to a higher energy one, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). arxiv.org

For this compound, the predicted UV-Vis spectrum would be influenced by the π-system of the pyridine ring and the electronic effects of the substituents. The amino and methoxy groups are electron-donating, while the fluorine atom is electron-withdrawing, which will affect the energy of the molecular orbitals and thus the electronic transitions. The absorption of UV or visible radiation in organic molecules is often restricted to certain functional groups known as chromophores that contain valence electrons with low excitation energy. researchgate.net

Table 5: Predicted Electronic Transitions and UV-Visible Absorption for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO | Value | Value |

| Other significant transitions | Value | Value |

Note: Specific values are dependent on the computational method and have not been reported in the literature.

Structure Activity Relationship Sar Studies of Derivatives Incorporating the 4 Fluoro 6 Methoxypyridin 3 Amine Moiety

Impact of Fluorine Substitution on Biological Activities

The introduction of a fluorine atom into a molecule can significantly alter its physical, chemical, and biological properties. researchgate.net In derivatives of 4-Fluoro-6-methoxypyridin-3-amine, the fluorine atom at the 4-position of the pyridine (B92270) ring is a key modulator of biological activity. Its strong electronegativity and small size can have profound effects on the molecule's behavior in a biological system. researchgate.net

Research on similar fluorinated heterocyclic compounds has demonstrated several key impacts:

Enhanced Biological Potency : The introduction of fluorine can lead to a significant increase in the biological potency of a compound. For instance, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the addition of a fluorine atom to the pyridine ring resulted in a marked improvement in antibacterial activity. nih.gov It is speculated that the electron-withdrawing nature of fluorine reduces the electron cloud density of the pyridine ring, which may enhance binding to the target protein or improve the molecule's ability to penetrate bacterial biofilms. nih.gov

Modulation of Metabolism : Fluorine substitution can block metabolic oxidation at the site of substitution. In studies of amodiaquine (B18356) analogues, replacing a hydrogen or a hydroxyl group with fluorine produced compounds that were more resistant to oxidation and the formation of toxic metabolites, while maintaining their antimalarial efficacy. nih.gov This suggests that the fluorine in the this compound moiety could enhance the metabolic stability of its derivatives.

Altered Physico-Chemical Properties : The C-F bond is highly polarized, yet the fluorine atom has low polarizability. researchgate.net This can affect a molecule's absorption, distribution, and elimination profiles. researchgate.net Fluorinated groups can also act as isosteres of other functional groups, mimicking them in interactions with biological macromolecules like enzymes and receptors. researchgate.net

Table 1: Effects of Fluorine Substitution on Biological Properties

| Effect | Description | Potential Consequence for Derivatives | Reference |

|---|---|---|---|

| Increased Potency | Fluorine's electron-withdrawing nature can enhance interactions with biological targets. | Improved therapeutic efficacy. | nih.gov |

| Metabolic Stability | The strong C-F bond can block sites susceptible to metabolic oxidation. | Increased drug half-life and reduced formation of toxic metabolites. | nih.gov |

| Altered Bioavailability | Changes in lipophilicity and polarity can affect how the molecule is absorbed and distributed. | Modified pharmacokinetic profile. | researchgate.net |

| Bioisosterism | Fluorine can mimic a hydrogen atom or a hydroxyl group, leading to similar or altered binding. | Modulation of receptor or enzyme interactions. | researchgate.net |

Role of the Methoxy (B1213986) Group in Modulating Molecular Interactions and Efficacy

Key roles of the methoxy group include:

Modulation of Ring Electronics : The methoxy group donates electron density to the pyridine ring, which can affect its basicity and the reactivity of other positions on the ring. This electronic modulation can be crucial for fine-tuning the binding affinity of the molecule to its biological target.

Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming specific interactions with amino acid residues in a protein's binding pocket. This can contribute significantly to the binding energy and selectivity of the compound.

Steric Influence : The methoxy group has a defined size and shape that can influence the conformation of the molecule and its fit within a binding site. It can either be a favorable steric interaction or cause a steric clash, depending on the topology of the target.

Solubility and Lipophilicity : The methoxy group can impact the compound's solubility and its partition coefficient (logP), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. In a study of 2-methoxypyridine-3-carbonitrile derivatives, the presence of the methoxy group was integral to the core structure whose derivatives showed promising antiproliferative effects. mdpi.com

Table 2: Potential Roles of the Methoxy Group

| Feature | Influence | Potential Outcome | Reference |

|---|---|---|---|

| Electron Donation | Increases electron density on the pyridine ring. | Modulates target binding affinity and selectivity. | mdpi.com |

| Hydrogen Bond Acceptor | The oxygen atom can form hydrogen bonds. | Anchors the molecule in the binding site, increasing potency. | mdpi.com |

| Steric Bulk | Occupies space and influences molecular conformation. | Optimizes fit within the target's binding pocket. | mdpi.com |

| Lipophilicity | Affects the balance between water and lipid solubility. | Influences pharmacokinetic properties (ADME). | mdpi.com |

Influence of the Pyridin-3-amine Core on Biological Potency and Selectivity

The pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. researchgate.net Its structural similarity to naturally occurring purines allows derivatives to interact with a wide range of essential biomolecules, such as enzymes and receptors. mdpi.com

The core structure contributes to biological activity in several ways:

Pharmacophore Base : The arrangement of nitrogen atoms and the amino group provides a specific three-dimensional pattern of hydrogen bond donors and acceptors, as well as aromatic features, that can be recognized by biological targets.

Scaffold for Substitution : The pyridine ring and the exocyclic amino group serve as points for chemical modification. Substituents can be added to tune the electronic, steric, and hydrophobic properties of the molecule to optimize potency and selectivity.

Basicity : The basicity of the pyridine nitrogen and the amino group is a key property that influences solubility, cell permeability, and the potential for ionic interactions with acidic residues in a target protein. researchgate.net The relative position of the amino group to the ring nitrogen in 3-aminopyridine (B143674) isomers affects this basicity. researchgate.net

The importance of the pyridin-3-amine core is highlighted by the diverse biological activities reported for its derivatives, including antibacterial, antiviral, and antitumor effects. researchgate.netmdpi.com

SAR of Substituents at the Amino Nitrogen and Pyridine Ring

The biological activity of derivatives containing the this compound moiety is highly dependent on the nature of the substituents attached to the amino nitrogen and any additional modifications to the pyridine ring. Structure-activity relationship (SAR) studies explore how these changes affect efficacy.

A study on antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share the pyridin-3-amine core, provides a clear example of this principle. nih.gov In this research, various substituents were placed on a piperazine (B1678402) ring that was part of the larger structure attached to the pyridine core. The findings revealed that different functional groups had a remarkable influence on antibacterial efficacy. nih.gov

Table 3: SAR of Substituents on Antibacterial Activity (Based on Analogous Pyridine Derivatives)

| Substituent Type | Relative Activity | Example/Observation | Reference |

|---|---|---|---|

| Aliphatic Amide Derivatives | Good | Slightly better activity than aromatic amide derivatives. | nih.gov |

| Aromatic Amide Derivatives | Moderate | Generally less active than the aliphatic amide counterparts. | nih.gov |

| Sulfonamide Derivatives | Poor | Showed the worst effect among the tested amide/sulfonamide series. | nih.gov |

| Acrylamide Derivative | Excellent | Compound 17g, containing a double bond in the amide side chain, showed substantial antibacterial activity. | nih.gov |

| Aromatic Urea (B33335) Derivative | Good | Slightly better activity than the corresponding aliphatic urea derivative. | nih.gov |

These results suggest the presence of a large binding pocket that can accommodate different groups attached to the core structure. nih.gov The specific nature of the substituent—its size, electronics, and hydrogen bonding capacity—is critical for optimizing the interaction with the target and achieving high potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to identify the relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This method is invaluable for understanding the SAR of this compound derivatives and for designing new, more potent analogues.

Development and Validation of QSAR Models

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. For these compounds, various physico-chemical descriptors are calculated. Statistical methods are then employed to build a mathematical equation that correlates these descriptors with the observed activity. nih.gov

Model Generation : Several statistical techniques can be used to generate QSAR models, including Multiple Linear Regression (MLR), Principal Component Regression Analysis (PCRA), and Partial Least Squares (PLS). nih.gov More advanced methods like Genetic Function Approximation (GFA) can also be applied. nih.gov For 3D-QSAR, pharmacophore models are often generated, which define the spatial arrangement of essential features required for activity. nih.gov

Model Validation : A crucial step is the validation of the generated model to ensure its predictive power. Common validation techniques include:

Internal Validation (Cross-Validation) : The "leave-one-out" or "leave-N-out" method, where a portion of the data is omitted, and the model is used to predict the activity of the omitted compounds. The quality of the model is often assessed by the cross-validation coefficient (Q²). nih.govnih.gov

External Validation : The model is used to predict the activity of a set of compounds (the "test set") that was not used in the model's creation. The predictive ability is assessed by the correlation between predicted and observed activities for this external set. nih.gov

Statistical Metrics : The statistical quality of a model is judged by parameters such as the correlation coefficient (R²), which measures the goodness of fit, the F-test value (Fisher ratio), and the Root Mean Square Error (RMSE). nih.govresearchgate.net

Identification of Key Physico-Chemical Descriptors for Activity

QSAR models identify the key physico-chemical properties, or "descriptors," that are most important for the biological activity of the compounds. These descriptors can be broadly categorized:

Electronic Descriptors : These describe the electronic properties of the molecule, such as the distribution of charge. An example is the Hammett sigma (σ) constant, which quantifies the electron-donating or electron-withdrawing ability of a substituent. nih.gov

Hydrophobic Descriptors : These relate to the compound's lipophilicity, which affects its ability to cross cell membranes and its binding to hydrophobic pockets in proteins. Common descriptors include the partition coefficient (logP) and the hydrophobicity constant (π). nih.gov

Steric Descriptors : These describe the size and shape of the molecule or its substituents. Examples include Molar Refractivity (MR) and STERIMOL parameters (L, B1, B5), which quantify the dimensions of a substituent. nih.gov

Topological and 3D Descriptors : These describe the connectivity of atoms and the 3D shape of the molecule. In 3D-QSAR and pharmacophore modeling, key features include the locations of hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov

By identifying which descriptors are positively or negatively correlated with activity, QSAR models provide a roadmap for designing new derivatives of this compound with improved biological potency. For example, a model might indicate that increasing hydrophobicity in one part of the molecule while adding a hydrogen bond acceptor in another would lead to a more active compound.

Table 4: Common Physico-Chemical Descriptors in QSAR

| Descriptor Type | Example | Physico-Chemical Property Represented | Reference |

|---|---|---|---|

| Electronic | Hammett sigma (σ) | Electron-donating/withdrawing character of a substituent. | nih.gov |

| Hydrophobic | logP, π | Lipophilicity and partitioning between aqueous and lipid phases. | nih.gov |

| Steric | Molar Refractivity (MR), STERIMOL | Size, volume, and shape of a substituent. | nih.gov |

| 3D/Pharmacophore | H-bond acceptor/donor, Aromatic Ring | Spatial arrangement of key interaction features. | nih.gov |

Applications in Medicinal Chemistry Research As a Building Block

Utility as a Synthetic Intermediate for Biologically Active Molecules

4-Fluoro-6-methoxypyridin-3-amine serves as a crucial starting material for constructing more complex molecular architectures. The amine group provides a reactive handle for a variety of chemical transformations, including amide bond formation, nucleophilic aromatic substitution, and the construction of new heterocyclic rings. This versatility allows for its incorporation into a diverse range of biologically active molecules. For instance, it has been used to synthesize trisubstituted triazine derivatives, demonstrating its role as a key fragment in creating larger, functional molecules. nih.gov The broader class of aminopyridines and their precursors, nitropyridines, are widely used to generate molecules with significant biological effects, highlighting the fundamental importance of this structural motif in medicinal chemistry. mdpi.comnih.gov

Role in the Design and Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The pyridine (B92270) scaffold is a well-established "privileged structure" in kinase inhibitor design, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases. The strategic placement of substituents on the this compound ring allows for the optimization of binding affinity and selectivity.

Research has shown that this building block is integral to the synthesis of potent kinase inhibitors. For example, it is used in the creation of pyrido[2,3-d]pyrimidine (B1209978) derivatives that have demonstrated significant inhibitory activity against PIM-1 kinase, a target implicated in several cancers. nih.gov The aminopyridine moiety is also found in inhibitors of other crucial kinases, such as Janus kinase 2 (JAK2), underscoring its broad applicability in this therapeutic area. mdpi.com The design principles often involve conjugating such inhibitor fragments to other chemical entities to enhance their function. nih.govnih.gov

Precursor for Investigational Anticancer Agents

Building on its role in kinase inhibition, this compound is a precursor for a variety of investigational anticancer agents that function through diverse mechanisms. Its derivatives have been explored for their cytotoxic effects against multiple cancer cell lines. The development of inhibitors for targets like the CDC42 GTPases, which are involved in tumor progression, represents a promising avenue for new anticancer drugs derived from such heterocyclic scaffolds. nih.gov Furthermore, related methoxypyridine structures have been elaborated into pyridine-3-carbonitrile (B1148548) derivatives that exhibit antiproliferative effects against liver, prostate, and breast cancer cell lines. mdpi.com

| Compound Class | Therapeutic Target | Relevance | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Inhibition of a kinase involved in cell survival and proliferation in cancers like prostate and leukemia. | nih.gov |

| Trisubstituted Pyrimidines | CDC42 GTPase | Blocks a protein crucial for tumor progression, cell migration, and angiogenesis. | nih.gov |

| Methoxypyridine-3-carbonitriles | General Cytotoxicity | Showed promising antiproliferative activity against HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast) cancer cell lines. | mdpi.com |

| Trisubstituted Triazines | Likely Kinase Target | Demonstrates the use of the this compound scaffold in complex anticancer compounds. | nih.gov |

Contribution to Neuroprotective Compound Development

The search for effective neuroprotective agents to combat neurodegenerative diseases is a significant challenge in medicinal chemistry. Aminopyridine-containing structures have emerged as a promising scaffold in this area. Research has described the synthesis of 6-amino-1,4-dihydropyridines that can prevent calcium overload in neurons, a key mechanism of cell death in neurodegenerative conditions. researchgate.netnih.gov While not a direct application of the title compound, this demonstrates the potential of the core aminopyridine structure.

More directly, a close structural analog, N-(6-methoxypyridin-3-yl)quinoline-2-amine, has been used to develop potent and selective probes for imaging α-synuclein aggregates, which are a hallmark of Parkinson's disease. nih.gov This highlights the utility of the methoxypyridin-amine scaffold in creating molecules that can interact with key pathological targets in the central nervous system. The synthesis of complex neuroprotective natural products like Lycibarbarine A also relies on heterocyclic amine intermediates. nih.gov

Applications in Antimicrobial Agent Research

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Heterocyclic compounds, including pyridine derivatives, are a rich source of new antibacterial and antifungal leads. The this compound scaffold can be incorporated into molecules designed to combat microbial pathogens.

Studies have shown that related aminopyridine and methoxyquinoline structures are effective starting points for antimicrobial agents. For instance, 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have been synthesized and shown to possess significant activity against pathogenic bacteria and fungi, including E. coli and C. albicans. mdpi.com Other research has focused on creating 4-hydroxy-4-(pyridyl)alk-3-en-2-ones, which show activity against Gram-positive and Gram-negative bacteria. nih.gov The development of fluoroquinolone-like antibacterial agents has also utilized substituted methoxypyridine intermediates, indicating the value of this class of compounds in fighting bacterial infections. nih.gov

| Compound Class | Target Organism Type | Key Finding | Reference |

|---|---|---|---|

| 7-Methoxyquinoline Sulfonamides | Gram-positive & Gram-negative Bacteria, Fungi | A derivative showed high efficacy against E. coli and C. albicans. | mdpi.com |

| 4-Hydroxy-4-(pyridyl)alk-3-en-2-ones | Gram-positive & Gram-negative Bacteria | Demonstrated weak to moderate antimicrobial activity. | nih.gov |

| Fluoroquinolone-like Agents | Bacteria | Synthesis of a core structure for a new class of antibacterial agents from a methoxypyridine precursor. | nih.gov |

| Nitrofuran/Thiophene Oxazinones | Bacteria | Related heterocyclic systems showed pronounced bactericidal activity against Staphylococcus aureus. | researchgate.net |

Development of Fluorescent Probes and Biochemical Assays

Fluorescent probes are indispensable tools for visualizing biological processes and for high-throughput screening. By conjugating a pharmacologically active molecule to a fluorophore, researchers can create theranostic agents for simultaneous imaging and therapy or develop specific assays. nih.govnih.gov The this compound scaffold is suitable for such applications.

Its derivatives can be functionalized to attach fluorescent tags. This approach is particularly relevant for studying neurodegenerative diseases, where probes are needed to detect protein aggregates. nih.gov For example, radiolabeled derivatives of the closely related N-(6-methoxypyridin-3-yl)quinoline-2-amine have been successfully developed as positron emission tomography (PET) tracers to image α-synuclein aggregates in the brain, paving the way for improved diagnostics for Parkinson's disease. nih.gov This demonstrates a sophisticated application of the core structure in creating advanced biochemical tools.

Integration into Other Emerging Therapeutic Research Areas

Beyond the established areas, this compound and related building blocks are being integrated into emerging fields of drug discovery. One such area is fragment-based drug discovery (FBDD), where small, simple molecules (fragments) are screened for weak binding to a biological target and then optimized into more potent leads. The defined three-dimensional structure of this aminopyridine makes it an excellent candidate for FBDD libraries. This approach has been used to "scaffold hop" to entirely new chemical series, leading to the discovery of potent JAK3 inhibitors for autoimmune diseases. whiterose.ac.uk Additionally, the development of inhibitors for novel cancer targets like CDC42 GTPases represents an expanding application for such versatile heterocyclic intermediates. nih.gov

Advanced Analytical Methodologies for 4 Fluoro 6 Methoxypyridin 3 Amine and Its Derivatives in Research

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the unambiguous structural determination of organic molecules. For 4-Fluoro-6-methoxypyridin-3-amine, a combination of nuclear magnetic resonance, mass spectrometry, and vibrational and electronic spectroscopy provides a complete picture of its atomic connectivity and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D techniques)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For this compound, a multi-nuclear approach is essential.

¹H NMR spectroscopy provides information on the number and environment of protons. For this molecule, one would expect to observe distinct signals for the two aromatic protons on the pyridine (B92270) ring, the protons of the methoxy (B1213986) group, and the protons of the amine group. The chemical shifts and splitting patterns are influenced by the electronic effects of the fluorine, methoxy, and amino substituents. tandfonline.comtandfonline.com The two aromatic protons would likely appear as doublets due to coupling to each other, with further smaller couplings to the fluorine atom. The methoxy protons would typically be a sharp singlet, and the amine protons a broader singlet.

¹³C NMR spectroscopy reveals the number of unique carbon atoms and their electronic environments. colab.wsresearchgate.netchemicalbook.comchemicalbook.com The spectrum of this compound would be expected to show six distinct signals: five for the carbon atoms of the pyridine ring and one for the methoxy carbon. The carbon directly attached to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated compounds. acs.org

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds. fluorine1.ruspectrabase.comspectrabase.comglobalauthorid.com A single signal would be expected for the fluorine atom in this compound. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and it will be coupled to the nearby protons, which can be observed in the ¹H NMR spectrum.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the definitive assignment of all ¹H and ¹³C signals. COSY would establish the correlation between the two adjacent aromatic protons. HSQC would link each proton to its directly attached carbon atom. HMBC would reveal longer-range couplings (typically 2-3 bonds) between protons and carbons, for instance, showing correlations from the methoxy protons to the C6 carbon, and from the aromatic protons to various ring carbons, thus confirming the substitution pattern on the pyridine ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | 7.5 - 7.8 | d | J(H2-H5) = ~2-3 Hz |

| H-5 | 6.5 - 6.8 | d | J(H5-H2) = ~2-3 Hz, J(H5-F4) = ~4-6 Hz |

| -OCH₃ | 3.8 - 4.0 | s | |

| -NH₂ | 4.5 - 5.5 | br s | |

| C-2 | 140 - 145 | d | ²J(CF) = ~15-20 Hz |

| C-3 | 135 - 140 | d | ²J(CF) = ~10-15 Hz |

| C-4 | 150 - 160 | d | ¹J(CF) = ~230-260 Hz |

| C-5 | 100 - 105 | d | ²J(CF) = ~20-25 Hz |

| C-6 | 155 - 160 | s | |

| -OCH₃ | 55 - 60 | q | |

| ¹⁹F | -120 to -140 | s |

Note: These are predicted values based on analogous structures and are subject to experimental verification.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₆H₇FN₂O), HRMS would confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass.

Tandem mass spectrometry (MS/MS) is used to fragment a selected ion and analyze the resulting fragment ions. This provides valuable structural information. nist.gov For the protonated molecule [M+H]⁺, characteristic fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, the loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN), and cleavage of the pyridine ring. These fragmentation patterns help to confirm the connectivity of the atoms within the molecule.

Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₆H₈FN₂O⁺ | 143.0615 |

| [M-CH₃]⁺ | C₅H₄FN₂O⁺ | 128.0380 |

| [M+H-NH₃]⁺ | C₆H₅FO⁺ | 112.0301 |

| [M+H-CO]⁺ | C₅H₈FN₂⁺ | 115.0666 |

Note: These are predicted m/z values for major fragments and are subject to experimental verification.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. chimia.chresearchgate.netresearchgate.nettsijournals.comchemicalbook.comwpmucdn.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic ring and the methoxy group, usually found between 2850 and 3100 cm⁻¹.

N-H scissoring (bending) vibration of the amine group, around 1600-1650 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring, in the 1400-1600 cm⁻¹ region.

C-O stretching of the methoxy group, typically a strong band around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

C-F stretching , which gives a strong absorption in the 1000-1300 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (-OCH₃) | Stretch | 2850 - 2950 |

| -NH₂ | Scissoring (Bend) | 1600 - 1650 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| C-F | Stretch | 1000 - 1300 |

| C-O | Asymmetric Stretch | 1200 - 1250 |

Note: These are predicted frequency ranges based on typical functional group absorptions.

UV-Visible Spectroscopy and Fluorescence Studies for Electronic Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. acs.orgresearchgate.netresearchgate.netnih.gov The pyridine ring is a chromophore that absorbs UV light. The amino and methoxy groups are auxochromes that can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. The fluorine atom's effect is generally less pronounced. The spectrum would likely show π → π* transitions characteristic of the substituted aromatic system.

Some aminopyridine derivatives are known to be fluorescent. nih.gov Fluorescence studies would involve measuring the emission spectrum after excitation at a wavelength corresponding to an absorption maximum. The Stokes shift (the difference between the absorption and emission maxima) and the quantum yield would be important parameters to characterize the compound's emissive properties. The solvent environment can also influence the electronic spectra, providing insights into the nature of the excited state.

Advanced Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for separating the target compound from impurities and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. sielc.comcmes.orghelixchrom.comhelixchrom.comsielc.comhelixchrom.com For the analysis of this compound, a reversed-phase HPLC method would typically be employed.

A common setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water (often with a buffer to control pH) and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector set to a wavelength where the compound absorbs strongly, as determined by its UV-Vis spectrum.

For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. For reaction monitoring, the disappearance of starting material peaks and the appearance of the product peak are tracked over time.

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water (with buffer, e.g., 0.1% formic acid or ammonium (B1175870) acetate) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~270 nm (to be determined from UV spectrum) |

| Injection Volume | 5 - 20 µL |

Note: These parameters are a starting point and would require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Coupled Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the separation, detection, and identification of individual components within a complex mixture. Its high sensitivity and selectivity make it particularly well-suited for the analysis of pharmaceutical intermediates and their derivatives, such as this compound. The coupling of liquid chromatography, which separates compounds based on their physicochemical properties (e.g., polarity, size), with mass spectrometry, which measures the mass-to-charge ratio of ionized molecules, provides unparalleled analytical power.

In the context of fluorinated pyridine derivatives, LC-MS is crucial for monitoring reaction progress, identifying low-level impurities, and characterizing metabolites in biological systems. For instance, high-resolution mass spectrometry (HRMS) coupled with LC can be used to track targeted and non-targeted fluorinated residuals in complex matrices. chromatographyonline.com This approach is vital for ensuring the purity of the final compound and for understanding potential side reactions during synthesis. chromatographyonline.com

A typical LC-MS method for a compound like this compound would involve a reversed-phase HPLC separation followed by electrospray ionization (ESI) mass spectrometry. The ESI source would generate protonated molecules [M+H]⁺, allowing for the determination of the molecular weight with high accuracy. Further fragmentation of the parent ion using tandem mass spectrometry (MS/MS) would yield a characteristic fragmentation pattern, providing definitive structural confirmation.

While specific validated methods for this compound are not publicly available, the validation parameters for LC-MS/MS methods on related heterocyclic compounds demonstrate the technique's reliability. For example, a method developed for vitamin D metabolites using a fluorinated pyridinium (B92312) derivatization reagent showed excellent linearity, accuracy, and precision. nih.gov Similar validation would be essential for establishing a robust analytical method for this compound.

Table 1: Representative LC-MS/MS Method Validation Parameters This table is a representative example based on similar analytical methods; specific values for this compound would require experimental determination.

| Parameter | Typical Acceptance Criteria | Significance |

|---|---|---|

| Linearity (Coefficient of Determination, r²) | ≥ 0.995 | Demonstrates a proportional response of the instrument to changes in analyte concentration. nih.gov |

| Accuracy (Relative Recovery %) | 85-115% | Measures the closeness of the experimental value to the true value. nih.gov |

| Precision (Coefficient of Variation, CV %) | ≤ 15% | Indicates the degree of scatter or repeatability of the measurements. nih.gov |

| Lower Limit of Quantification (LLOQ) | Analyte-specific (e.g., ng/mL) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Analyte Stability | Stable for expected storage duration (e.g., 24h at -20°C) | Ensures that the analyte does not degrade in the matrix under specified conditions. nih.gov |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, this technique can provide unambiguous proof of its constitution and stereochemistry. It reveals detailed information about bond lengths, bond angles, and torsional angles, which are critical for understanding the molecule's conformation and electronic properties.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the construction of an electron density map, from which the positions of the individual atoms can be deduced.

Table 2: Representative Crystallographic Data for a Substituted Pyridine Derivative This table presents data for a related compound, 3-fluoro-N-(pyridine-2-carbonyl)pyridine-2-carboxamide, to illustrate the type of information obtained from X-ray crystallography. nih.gov

| Parameter | Reported Value |

|---|---|

| Chemical Formula | C₁₂H₈FN₃O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 16.9298 Å, b = 9.0069 Å, c = 7.1593 Å |

| Dihedral Angle (between pyridine rings) | 5.2 (2)° |

| Key Interactions | Double layers of parallel (face-to-face) molecules. |

The structural data from X-ray crystallography is invaluable for computational chemistry studies, helping to validate theoretical models and providing a basis for structure-activity relationship (SAR) studies in drug discovery and materials science.

Future Research Trajectories for 4 Fluoro 6 Methoxypyridin 3 Amine

Exploration of Undiscovered Chemical Transformations and Reaction Pathways

While 4-Fluoro-6-methoxypyridin-3-amine is primarily utilized for its nucleophilic amine group in reactions like amide bond formation and reductive amination, a significant area for future research lies in exploring the reactivity of the pyridine (B92270) ring itself. The electronic nature of the ring, influenced by the electron-donating methoxy (B1213986) and amine groups and the electron-withdrawing fluorine atom, presents a unique landscape for novel chemical transformations.

Future investigations could focus on:

Late-Stage C-H Activation: Developing methodologies for the selective C-H functionalization at the C-2 and C-5 positions of the pyridine ring would be a major breakthrough. This would allow for the introduction of new substituents late in a synthetic sequence, providing rapid access to diverse analogues without needing to re-synthesize the core structure from scratch.

Novel Coupling Chemistries: Beyond standard palladium-catalyzed cross-coupling reactions, exploring new catalytic systems (e.g., using nickel, copper, or photoredox catalysts) could unveil unprecedented coupling pathways. This might enable the formation of C-C, C-N, and C-O bonds that are currently challenging to forge.

Ring Transformation Reactions: Investigating reactions that modify the pyridine core itself, such as ring-opening and ring-expansion reactions, could lead to entirely new heterocyclic scaffolds. These transformed skeletons could offer novel intellectual property and access to unexplored chemical space.

Design and Synthesis of Next-Generation Derivatives with Tuned Potency and Selectivity

The primary application of this compound is as a key fragment in the synthesis of bioactive molecules, particularly kinase inhibitors. Future research will undoubtedly focus on creating new derivatives with finely tuned pharmacological profiles.

The strategic design of these next-generation compounds will likely involve:

Structure-Based Drug Design (SBDD): By utilizing high-resolution crystal structures of target proteins, medicinal chemists can design derivatives where the this compound core is optimally positioned to engage in key binding interactions. Modifications will be rationally designed to enhance potency and exploit subtle differences between the target and off-target proteins to improve selectivity.

Fragment-Based Drug Discovery (FBDD): The core itself can be used as a starting point in FBDD campaigns. By screening for weak-binding fragments and then growing them into more potent leads, researchers can efficiently explore the chemical space around the core scaffold to identify novel binders.

Multi-Target Ligands: A growing area of interest is the design of single molecules that can modulate multiple biological targets simultaneously. Derivatives of this compound could be elaborated to incorporate pharmacophoric features necessary for interacting with a secondary or tertiary target, leading to polypharmacological agents with potentially enhanced therapeutic efficacy, especially in complex diseases like cancer.

| Derivative Design Strategy | Objective | Key Methodologies |

| Potency Enhancement | Increase binding affinity to the primary target. | Bioisosteric replacement of the methoxy group, introduction of additional hydrogen bond donors/acceptors. |

| Selectivity Tuning | Minimize off-target activity. | Steric hindrance to prevent binding to related but non-target proteins, exploiting unique pockets in the target active site. |

| Physicochemical Property Optimization | Improve solubility, permeability, and metabolic stability. | Introduction of polar groups, reduction of rotatable bonds, blocking sites of metabolism. |

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The convergence of synthetic chemistry and computational power offers a significant opportunity to accelerate the discovery and optimization of new molecules derived from this compound.

Future applications of AI and machine learning in this context include:

Predictive Modeling: Training machine learning models on existing structure-activity relationship (SAR) data to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual derivatives. This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising compounds.

De Novo Design: Employing generative AI models that can design novel molecules from the ground up, using the this compound scaffold as a constraint. These models can "learn" the complex rules of medicinal chemistry to propose innovative structures that human chemists might not have conceived.

Reaction Prediction and Synthesis Planning: AI tools can be used to predict the outcomes of potential chemical reactions and to devise the most efficient synthetic routes to target derivatives. This can save considerable time and resources in the laboratory by avoiding low-yielding or problematic reaction pathways.

Development of Sustainable and Scalable Synthetic Processes

As the importance of this compound as a building block grows, so does the need for environmentally friendly and scalable methods for its production. Future research in this area will be critical for ensuring its long-term viability in both academic and industrial settings.

Key goals for sustainable synthesis include:

Green Chemistry Principles: The development of synthetic routes that minimize waste, use less hazardous solvents, and have higher energy efficiency. This could involve exploring one-pot reactions, reducing the number of synthetic steps, and utilizing catalytic rather than stoichiometric reagents.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry can offer significant advantages in terms of safety, reproducibility, and scalability. Flow reactors allow for precise control over reaction parameters, often leading to higher yields and purities.

Biocatalysis: The use of enzymes to perform key transformations in the synthesis of this compound or its precursors represents a promising green alternative to traditional chemical methods. Enzymes operate under mild conditions (aqueous media, room temperature) and can exhibit exquisite selectivity, reducing the need for protecting groups and minimizing byproduct formation.

| Synthetic Approach | Key Advantages | Research Focus |

| Green Chemistry | Reduced environmental impact, lower cost. | High-atom-economy reactions, use of renewable feedstocks, solvent replacement. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Miniaturization of reactors, integration of in-line purification and analysis. |

| Biocatalysis | High selectivity, mild reaction conditions. | Enzyme discovery and engineering, process optimization for industrial scale. |

Deep Mechanistic Investigations of Biological Interactions beyond Current Understanding

While the aminopyridine core is known to act as a "hinge-binder" in many kinases, a deeper, more nuanced understanding of its interactions is still lacking. Future research should aim to move beyond this static picture and investigate the dynamic and subtle aspects of its biological function.

Areas for deep mechanistic investigation include:

Target Residence Time: Moving beyond simple affinity (Ki or IC50) measurements to study the kinetics of binding and unbinding (kon and koff). Derivatives that exhibit a long target residence time can have a more durable pharmacological effect in vivo, which is not always predicted by affinity alone.

Allosteric Modulation: Exploring whether derivatives of this compound can be designed to bind to allosteric sites on proteins, rather than the highly conserved active site. Allosteric modulators can offer superior selectivity and novel modes of action.

Chemical Biology Probes: Synthesizing derivatives that are tagged with fluorescent dyes, biotin, or photoreactive groups. These chemical probes can be used to visualize the subcellular localization of the drug, identify its binding partners in living cells, and provide a more holistic understanding of its mechanism of action within a complex biological system.

By pursuing these future research trajectories, the scientific community can continue to build upon the foundation of this compound, transforming this key building block into next-generation therapeutics and innovative chemical tools.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluoro-6-methoxypyridin-3-amine, and how can reaction intermediates be characterized?